molecular formula C10H10N2O2 B155086 5-Methyl-5-phenylhydantoin CAS No. 6843-49-8

5-Methyl-5-phenylhydantoin

Cat. No.: B155086
CAS No.: 6843-49-8
M. Wt: 190.2 g/mol
InChI Key: JNGWGQUYLVSFND-UHFFFAOYSA-N
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Description

5-Methyl-5-phenylhydantoin is a five-membered cyclic urea, specifically a derivative of hydantoin. It is characterized by the substitution of a methyl group and a phenyl group at the 5-position of the hydantoin ring. This compound belongs to the family of imidazolidinediones, which are known for their significant biological activities, including antiarrhythmic, anticancer, and anticonvulsant properties .

Mechanism of Action

Target of Action

5-Methyl-5-phenylhydantoin is known to interact with sodium channels and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in neurons, which is essential for normal brain function.

Mode of Action

The compound acts as an unspecific sodium channel blocker , inhibiting the rapid influx of sodium ions into neurons that occurs during an action potential . This reduces the excitability of the neurons, preventing the generation of abnormal electrical signals. Additionally, it blocks the calcium entry through voltage-dependent L-type calcium channels .

Biochemical Pathways

It is known that the compound can inhibit the action ofN-acetyltransferase , an enzyme involved in the metabolism of certain drugs and neurotransmitters .

Pharmacokinetics

It is known that the compound can be used as a reactant for the synthesis of beta-amino alcohols . These compounds have been shown to inhibit the anti-tubercular target N-acetyltransferase .

Result of Action

It has been suggested that the compound could have potential as anantiplatelet agent . This is based on the observation that some compounds with a similar structure have been found to inhibit platelet aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of different organohalogen reagents and the temperature at which the reaction takes place . Furthermore, the compound’s lipophilicity can be increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methyl-5-phenylhydantoin are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of beta-amino alcohols, which are inhibitors of the anti-tubercular target N-acetyltransferase .

Cellular Effects

It is known that hydantoin derivatives, including this compound, can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .

Molecular Mechanism

It is known that hydantoin derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the standard molar energies of combustion of this compound were obtained by static-bomb combustion calorimetry .

Dosage Effects in Animal Models

It is known that hydantoin derivatives can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .

Metabolic Pathways

It is known that hydantoin derivatives can be metabolized through various pathways, including aromatic hydroxylation .

Transport and Distribution

It is known that hydantoin derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that hydantoin derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-5-phenylhydantoin can be synthesized through the reaction of benzyl cyanide with methyl isocyanate, followed by cyclization. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization from an ethanol-ethyl acetate mixture .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is often purified using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methyl and phenyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various therapeutic applications .

Properties

IUPAC Name

5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWGQUYLVSFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311373
Record name 5-Methyl-5-phenylhydantoin
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6843-49-8
Record name 5-Methyl-5-phenylhydantoin
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Record name 5-Methyl-5-phenylhydantoin
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Record name 5-methyl-5-phenylimidazolidine-2,4-dione
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Synthesis routes and methods I

Procedure details

30 g of acetophenone diluted in 250 ml of 95° alcohol are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium bicarbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Name
ammonium bicarbonate
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of acetophenone, diluted in 250 ml of 95° alcohol, are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium carbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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